1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone
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Overview
Description
1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzothiazole ring, a piperazine moiety, and a diphenylethanone structure, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
- Without specific data, we can’t pinpoint affected pathways directly related to this compound. However, benzothiazole derivatives have been studied for their anti-tubercular activity .
Biochemical Pathways
If you have any other questions or need additional information, feel free to ask! 😊 .
Preparation Methods
The synthesis of 1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration: The benzothiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Piperazine Coupling: The nitrated benzothiazole is coupled with piperazine under basic conditions to form the piperazine-benzothiazole intermediate.
Diphenylethanone Addition: Finally, the piperazine-benzothiazole intermediate is reacted with diphenylethanone under appropriate conditions to yield the target compound
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone can be compared with other similar compounds, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds share the benzothiazole and piperazine moieties but differ in the substituents attached to the piperazine ring.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives have a morpholine ring instead of a piperazine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3S/c30-24(23(18-7-3-1-4-8-18)19-9-5-2-6-10-19)27-13-15-28(16-14-27)25-26-21-12-11-20(29(31)32)17-22(21)33-25/h1-12,17,23H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBSMSHKXYEYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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